

Application Note & Protocol: HPLC Method for Purity Analysis of Disodium Pamoate

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Compound of Interest

Compound Name: *Pamoic acid disodium*

Cat. No.: *B1662358*

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Introduction

Disodium pamoate, the salt of pamoic acid, is widely used as a counterion in pharmaceutical formulations to create long-acting injectable dosage forms. Ensuring the purity of this excipient is critical for the safety and efficacy of the final drug product. This application note provides a detailed high-performance liquid chromatography (HPLC) method for the analysis of disodium pamoate and its related substances. The described method is designed to be stability-indicating, capable of separating the main component from potential process-related impurities and degradation products.

The primary degradation pathways for disodium pamoate include hydrolysis, oxidation, and photolysis.[1] Impurities can also arise from the synthesis process, which typically involves the reaction of 3-hydroxy-2-naphthoic acid with formaldehyde.[2] This method is developed to effectively separate disodium pamoate from these potential impurities.

Physicochemical Properties of Disodium Pamoate

A thorough understanding of the physicochemical properties of disodium pamoate is essential for method development.

Property	Value	Reference
Chemical Formula	C ₂₃ H ₁₄ Na ₂ O ₆	[3]
Molecular Weight	432.33 g/mol	[4]
pKa (of Pamoic Acid)	~2.67 (Predicted)	[1]
Solubility	Soluble in water and DMSO. Pamoic acid is practically insoluble in water.	
UV Maximum	~288 nm	

HPLC Method Parameters

A reversed-phase HPLC method with UV detection is proposed for the purity analysis of disodium pamoate.

Parameter	Condition
Column	C18, 250 mm x 4.6 mm, 5 μ m
Mobile Phase A	0.05 M Phosphate Buffer (pH adjusted to 3.0 with phosphoric acid)
Mobile Phase B	Acetonitrile
Gradient Elution	Time (min)
0	
25	
30	
32	
40	
Flow Rate	1.0 mL/min
Injection Volume	10 μ L
Column Temperature	30 $^{\circ}$ C
Detection	UV at 288 nm
Diluent	Acetonitrile:Water (50:50, v/v)

Experimental Protocols

Preparation of Solutions

4.1.1. Mobile Phase A (0.05 M Phosphate Buffer, pH 3.0)

- Dissolve 6.9 g of monobasic sodium phosphate in 1000 mL of HPLC grade water.
- Adjust the pH to 3.0 with diluted phosphoric acid.
- Filter the solution through a 0.45 μ m membrane filter and degas.

4.1.2. Mobile Phase B (Acetonitrile)

- Use HPLC grade acetonitrile.
- Filter through a 0.45 µm membrane filter and degas.

4.1.3. Diluent (Acetonitrile:Water, 50:50, v/v)

- Mix equal volumes of HPLC grade acetonitrile and HPLC grade water.

4.1.4. Standard Solution Preparation (0.5 mg/mL)

- Accurately weigh about 25 mg of Disodium Pamoate Reference Standard into a 50 mL volumetric flask.
- Add approximately 25 mL of diluent and sonicate to dissolve.
- Make up to volume with the diluent and mix well.

4.1.5. Sample Solution Preparation (0.5 mg/mL)

- Accurately weigh about 25 mg of the disodium pamoate sample into a 50 mL volumetric flask.
- Add approximately 25 mL of diluent and sonicate to dissolve.
- Make up to volume with the diluent and mix well.

Chromatographic Procedure

- Equilibrate the column with the mobile phase at the initial gradient composition for at least 30 minutes.
- Inject the diluent as a blank to ensure a clean baseline.
- Inject the standard solution five times to check for system suitability. The relative standard deviation (RSD) for the peak area of disodium pamoate should be not more than 2.0%.
- Inject the sample solution in duplicate.
- Calculate the percentage of impurities by the area normalization method.

Method Validation and Forced Degradation Studies

Forced degradation studies should be performed to demonstrate the stability-indicating nature of the method.

Stress Condition	Procedure
Acid Hydrolysis	Treat the sample with 0.1 M HCl at 60 °C for 24 hours.
Base Hydrolysis	Treat the sample with 0.1 M NaOH at 60 °C for 24 hours.
Oxidative Degradation	Treat the sample with 3% H ₂ O ₂ at room temperature for 24 hours.
Thermal Degradation	Expose the solid sample to 80 °C for 48 hours.
Photolytic Degradation	Expose the sample to UV light (254 nm) and visible light as per ICH Q1B guidelines.

After exposure to the stress conditions, the samples should be diluted with the diluent to the target concentration and analyzed by the HPLC method. The chromatograms should be examined for any degradation peaks, and the peak purity of the disodium pamoate peak should be evaluated using a photodiode array (PDA) detector to ensure no co-eluting peaks.

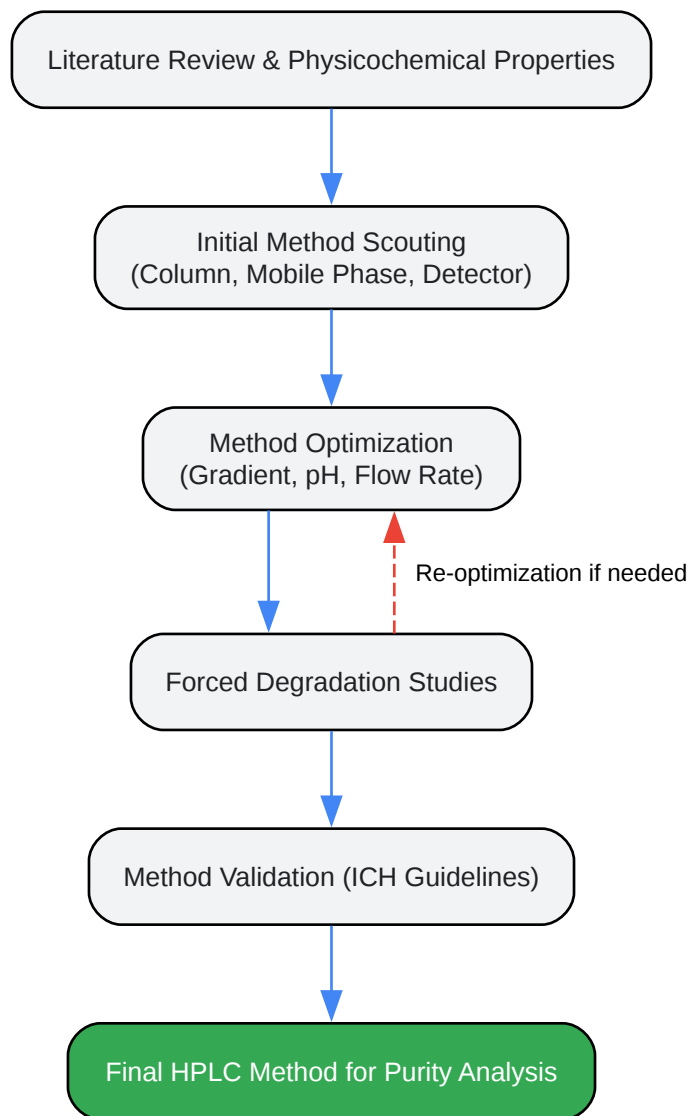
Data Presentation

The results of the purity analysis should be summarized in a clear and concise table.

Sample ID	Disodium Pamoate Peak Area	Disodium Pamoate % Area	Total Impurities % Area
Standard			
Sample 1			
Sample 2			

Visualizations

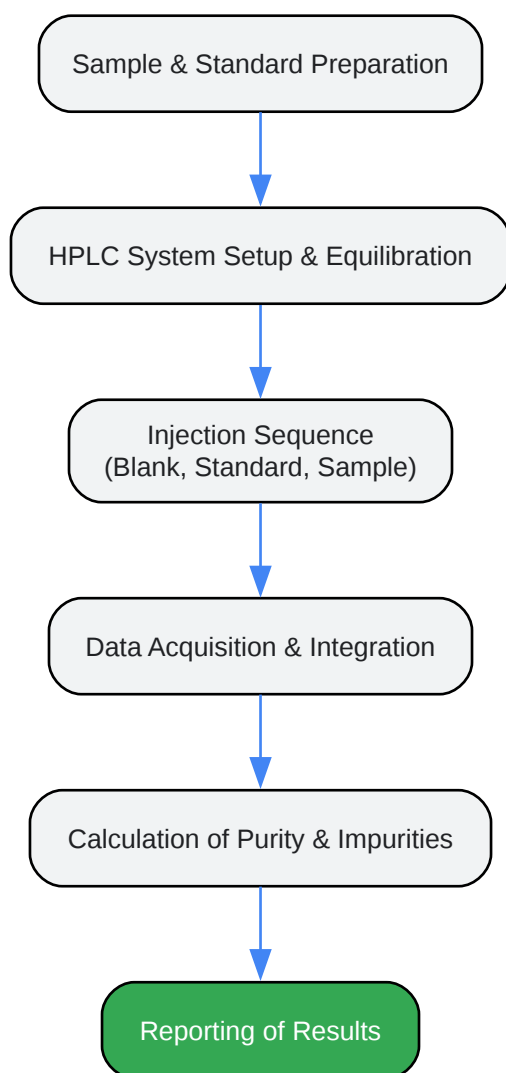
HPLC Method Development Workflow



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Caption: Workflow for HPLC method development and validation.

Purity Analysis Experimental Workflow



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Caption: Experimental workflow for the purity analysis of disodium pamoate.

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